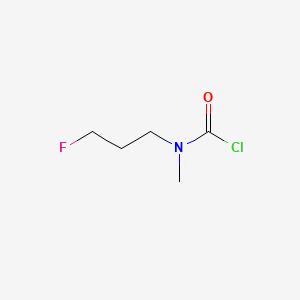
N-(3-fluoropropyl)-N-methylcarbamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a fluoropropyl group and a methylcarbamoyl group attached to a central nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluoropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-methylcarbamoyl chloride} + \text{3-fluoropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted carbamates and ureas.
Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: N-(3-fluoropropyl)-N-methylamine.
科学研究应用
N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
- N-(3-fluoropropyl)-N-methylcarbamic acid
- N-(3-fluoropropyl)-N-methylamine
- N-(3-fluoropropyl)-N-methylcarbamate
Uniqueness
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluoropropyl group and a carbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the carbamoyl chloride group provides a versatile site for chemical modifications.
属性
分子式 |
C5H9ClFNO |
|---|---|
分子量 |
153.58 g/mol |
IUPAC 名称 |
N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |
InChI 键 |
GGPYMDWXOCOOAE-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCF)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
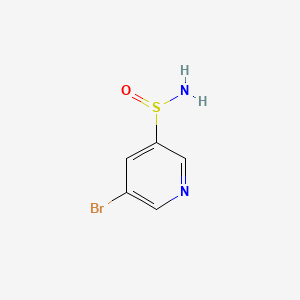
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
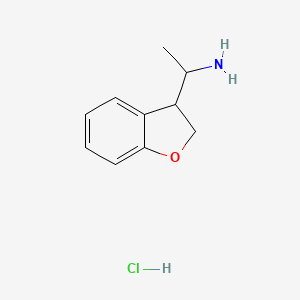
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
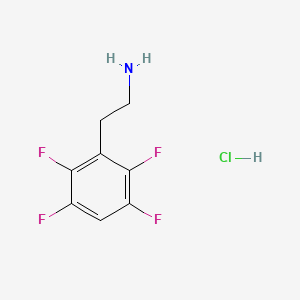

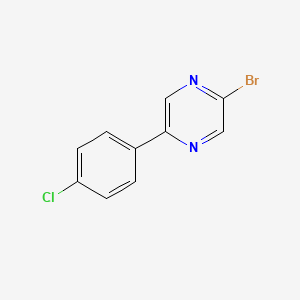
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

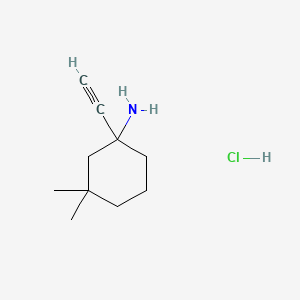
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
